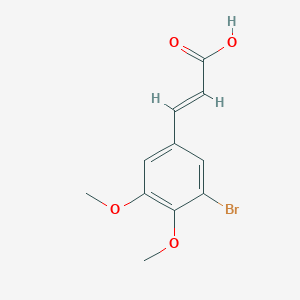

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid

描述

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid is a brominated cinnamic acid derivative featuring a phenyl ring substituted with bromine at position 3 and methoxy groups at positions 4 and 3. Its molecular formula is C₁₁H₁₁BrO₄, with a molecular weight of approximately 320/322 (accounting for bromine’s isotopic pattern) . This compound has been identified in the red alga Asparagopsis armata using UHPLC-MS, where its characteristic fragmentation patterns (e.g., loss of CO₂ and bromine atom) confirm its structure .

属性

IUPAC Name |

(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEVBCFMEHTNHN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by a Wittig reaction to introduce the acrylic acid moiety. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Wittig reaction is carried out using triphenylphosphine and an appropriate aldehyde .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.

Reduction: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.

Substitution: Formation of 3-(3-aminophenyl)-4,5-dimethoxyacrylic acid or 3-(3-thiophenyl)-4,5-dimethoxyacrylic acid.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of acrylic acids exhibit significant anticancer properties. Specifically, compounds similar to 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that certain acrylic acid derivatives possess inhibitory effects against a range of bacterial strains. The presence of halogens and methoxy groups enhances the lipophilicity and membrane permeability of these compounds, which can lead to increased antimicrobial efficacy .

Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as Michael addition and cross-coupling makes it a valuable building block in organic synthesis .

Table 1: Common Reactions Involving this compound

Functionalization

The bromine atom in the compound allows for further functionalization through nucleophilic substitution reactions. This can lead to the development of novel derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Polymer Chemistry

Research into the polymerization of acrylic acids has shown that compounds like this compound can be utilized as monomers in the production of polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved performance characteristics .

Photopolymerization

The compound has potential applications in photopolymerization processes where light is used to initiate polymerization reactions. Its unique structure may provide advantageous properties such as lower energy requirements for polymerization or enhanced cross-linking density in the resulting materials .

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of acrylic acids evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth, suggesting a promising avenue for anticancer drug development .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using this compound as a starting material demonstrated effective inhibition against several pathogenic bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

作用机制

The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituents (e.g., bromine position, hydroxyl vs. methoxy groups) and backbone modifications. Key examples include:

Physicochemical Properties

生物活性

3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 287.11 g/mol. Its structure includes:

- A brominated aromatic ring .

- Two methoxy groups at the 4 and 5 positions.

- An acrylic acid moiety characterized by a double bond (C=C) and a carboxylic acid group (COOH).

These features suggest that it can interact with various biological targets, potentially modulating pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown its ability to inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been evaluated for its effects on:

- Cell Viability : The compound was tested against multiple human cancer cell lines, demonstrating varied levels of cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate its effectiveness in different cellular contexts .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MDA-MB-231 | 30 |

| HT-29 | >50 |

| A549 | 40 |

| MCF-7 | >50 |

These results suggest that while the compound is effective against certain cancer types, it may require further optimization for others .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies indicate that it may inhibit enzymes involved in inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs .

Although specific mechanisms of action for this compound are still under investigation, it is believed to interact with several biological targets:

- Enzyme Modulation : The presence of functional groups allows this compound to modulate enzyme activity, influencing various biochemical pathways .

- Receptor Binding : Interaction studies have focused on its binding affinity to receptors involved in disease processes, which may elucidate its therapeutic potential.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of this compound compared to other structurally related compounds. The results showed that this compound exhibited superior activity against certain cancer cell lines due to its unique structural characteristics. It was found that modifications in the methoxy groups significantly affected the biological activity of related compounds, highlighting the importance of structure-activity relationships in drug design .

In Vitro Studies

In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer models. For example, treatment with 10 µM of the compound resulted in over 70% reduction in cell viability in HeLa cells after 48 hours .

常见问题

Q. Methodological Answer :

- NMR : Analyze coupling patterns in -NMR to confirm the acrylic acid moiety (e.g., trans-vinylic protons with ) and substituent positions on the phenyl ring. -NMR can distinguish methoxy carbons (~55–60 ppm) and carbonyl carbons (~170 ppm) .

- X-ray crystallography : Resolve torsional angles (e.g., dihedral angles between the phenyl ring and acrylic acid group) to confirm spatial arrangement and hydrogen-bonding motifs (e.g., dimers) .

- MS/HPLC : Validate purity and molecular weight using high-resolution mass spectrometry and reverse-phase HPLC with UV detection .

Advanced: What computational strategies predict reactivity in derivatives of this compound?

Methodological Answer :

Quantum chemical calculations (e.g., DFT) can model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature vs. methoxy’s electron-donating properties) to predict regioselectivity in further functionalization . Tools like REAXYS or PISTACHIO databases enable retrosynthetic analysis, while ICReDD’s integrated computational-experimental workflows combine reaction path searches with experimental validation to prioritize synthetic routes .

Advanced: How to address contradictory spectral data in characterizing reaction intermediates?

Q. Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., IR for carbonyl groups, - HSQC for carbon-proton correlations) to resolve discrepancies.

- Isotopic labeling : Introduce deuterated analogs to confirm peak assignments in complex NMR spectra.

- Crystallographic refinement : Compare experimental X-ray data with computational models (e.g., Mercury CSD) to validate structural hypotheses .

Basic: What are its primary applications in pharmacological research?

Methodological Answer :

This compound serves as a precursor for antimitotic agents (e.g., Combretastatin analogs) due to its substituted phenylacrylic acid framework. Methodologically, it is used in Perkin condensations to generate stilbene derivatives, followed by cytotoxicity assays (e.g., MTT on cancer cell lines) and tubulin polymerization inhibition studies .

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

Q. Methodological Answer :

- Process control : Implement flow chemistry to maintain consistent temperature and mixing, reducing side reactions.

- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., catalyst loading, solvent volume) and interactions affecting yield .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Basic: What purification methods are effective for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to exploit differences in solubility between product and brominated byproducts.

- Column chromatography : Optimize mobile phase (e.g., gradient elution with dichloromethane/methanol) based on TLC values.

- Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH, followed by precipitation via acidification .

Advanced: How does steric and electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer :

The bromine atom’s electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (SNAr), while the methoxy groups direct electrophilic attacks to specific positions. Steric hindrance from the 3-bromo and 4,5-dimethoxy substituents may limit accessibility in Pd-catalyzed couplings (e.g., Suzuki). Computational modeling (e.g., Fukui indices) can map reactive sites, guiding catalyst selection (e.g., bulky ligands for sterically hindered systems) .

Advanced: How to resolve discrepancies between theoretical and experimental reaction outcomes?

Q. Methodological Answer :

- Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments to identify rate-determining steps.

- Post-reaction analysis : Employ GC-MS or MALDI-TOF to detect trace intermediates or side products not accounted for in simulations.

- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine transition-state predictions .

Basic: What are its stability profiles under varying storage conditions?

Q. Methodological Answer :

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (~150–200°C for similar acrylates).

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Humidity sensitivity : Store in desiccators with silica gel; assess hygroscopicity by Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。